Flutazolam

Catalog No.
S528220
CAS No.
27060-91-9
M.F
C19H18ClFN2O3
M. Wt
376.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flutazolam

CAS Number

27060-91-9

Product Name

Flutazolam

IUPAC Name

10-chloro-11b-(2-fluorophenyl)-7-(2-hydroxyethyl)-3,5-dihydro-2H-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one

Molecular Formula

C19H18ClFN2O3

Molecular Weight

376.8 g/mol

InChI

InChI=1S/C19H18ClFN2O3/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22(8-10-26-19)12-18(25)23(17)7-9-24/h1-6,11,24H,7-10,12H2

InChI Key

WMFSSTNVXWNLKI-UHFFFAOYSA-N

SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Solubility

Soluble in DMSO

Synonyms

10-chloro-11b-(2'-fluorophenyl)-2,3,5,6,7,11b-hexahydro-7-(2''-hydroxyethyl)benzo(6,7)-1,4-diazepino(5,4-b)oxazol-6-one, flutazolam, MS 4101

Canonical SMILES

C1COC2(N1CC(=O)N(C3=C2C=C(C=C3)Cl)CCO)C4=CC=CC=C4F

Description

The exact mass of the compound Flutazolam is 376.099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of hemiaminal ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigation of Binding Affinity and Pharmacology

One area of research focuses on flutazolam's interaction with GABA (gamma-aminobutyric acid) receptors in the central nervous system. GABA is the major inhibitory neurotransmitter, and benzodiazepines like flutazolam enhance its effects, leading to the calming and sedative properties. Studies have used radioligand binding assays to assess flutazolam's binding affinity to different subtypes of GABA receptors. This information helps researchers understand how the drug interacts with the nervous system at a molecular level [].

Additionally, in vitro (laboratory) studies have explored the pharmacological effects of flutazolam on neuronal activity. These studies may use electrophysiological techniques to measure changes in the firing patterns of neurons exposed to the drug [].

Flutazolam, also known by its trade name Coreminal, is a benzodiazepine derivative primarily used in Japan for its sedative, muscle relaxant, anticonvulsant, and anxiolytic properties. Its chemical structure is characterized by the formula C19H18ClFN2O3C_{19}H_{18}ClFN_{2}O_{3}, with a molar mass of 376.81 g·mol1^{-1} . Flutazolam exhibits effects similar to those of diazepam but is noted for producing more pronounced sedation and impaired coordination. Its short elimination half-life of approximately 3.5 hours contrasts sharply with its major active metabolite, n-desalkylflurazepam (norflurazepam), which has a much longer half-life of 47 to 100 hours .

Flutazolam acts as a positive allosteric modulator of GABA receptors, particularly the GABA-A receptor subtype []. By binding to a specific site on the receptor, it increases the frequency and duration of GABA-mediated chloride channel opening, leading to enhanced inhibition of neuronal activity in the central nervous system. This results in sedation, muscle relaxation, and anxiolysis [].

  • Toxicity: Flutazolam can cause drowsiness, dizziness, impaired coordination, and respiratory depression at high doses []. Dependence and withdrawal symptoms can occur with prolonged use [].
  • Lethal Dose (LD50): No data publicly available on Flutazolam's specific LD50. However, LD50 values for other benzodiazepines vary significantly, highlighting the importance of proper dosing and supervision for safe use.
  • Flammability: No data available on the flammability of Flutazolam. However, certain organic solvents used for dissolving benzodiazepines can be flammable.
  • Reactivity: Flutazolam may react with strong acids or bases, but detailed information is limited.

Flutazolam can be synthesized through a series of reactions that typically involve the formation of an oxazolobenzodiazepine structure. The synthesis process may include:

  • Formation of the Diazepine Ring: This involves cyclization reactions that create the core benzodiazepine structure.
  • Substitution Reactions: The introduction of chlorine and fluorine substituents at specific positions on the benzodiazepine ring.
  • Hydroxylation: The addition of hydroxyl groups to enhance solubility and biological activity.

These

Flutazolam exhibits several notable biological activities:

  • Sedative Effects: It induces sleep and reduces anxiety, making it effective for treating insomnia.
  • Muscle Relaxation: It alleviates muscle tension, which can be beneficial in various clinical settings.
  • Anticonvulsant Properties: Flutazolam can prevent seizures, similar to other benzodiazepines.
  • Anxiolytic Effects: It reduces anxiety without significantly impairing cognitive function when used at therapeutic doses .

The synthesis of Flutazolam typically follows these steps:

  • Starting Materials: Precursors such as 2-fluorobenzaldehyde and appropriate amines are used.
  • Cyclization: The formation of the benzodiazepine core through cyclization reactions.
  • Functionalization: Subsequent reactions introduce chlorine and hydroxyl groups to complete the structure.

The detailed synthetic pathway may vary depending on specific laboratory conditions and desired yields .

Flutazolam is primarily indicated for:

  • Treatment of Insomnia: It is prescribed to help patients achieve better sleep quality.
  • Management of Anxiety Disorders: Its anxiolytic properties make it suitable for treating anxiety symptoms.
  • Muscle Relaxation: It can be used in cases where muscle tension needs to be alleviated.

Due to its sedative effects, Flutazolam is often employed in clinical settings where rapid sedation is required .

Flutazolam's interactions with other substances can significantly affect its efficacy and safety profile:

  • Alcohol: Concurrent use with alcohol may enhance sedative effects, increasing the risk of respiratory depression and impaired motor function.
  • Other Central Nervous System Depressants: Co-administration with other depressants (e.g., opioids) can lead to additive effects, necessitating caution in prescribing practices.
  • Cytochrome P450 Enzyme Inhibitors: Drugs that inhibit liver enzymes may alter Flutazolam metabolism, leading to increased plasma levels and prolonged effects .

Flutazolam shares structural similarities with other benzodiazepines, allowing for comparison based on their pharmacological profiles:

CompoundSedative EffectAnxiolytic EffectHalf-Life (hours)Unique Features
FlutazolamHighHigh3.5 (parent) / 47-100 (metabolite)Strong sedation compared to diazepam
DiazepamModerateHigh20-50Longer half-life; less sedation
LorazepamModerateHigh10-20Shorter duration; less impairment
HaloxazolamModerateModerate6-12Similar structure; less sedation

Flutazolam's unique feature lies in its potent sedative effects despite a relatively short half-life compared to other compounds like diazepam, making it particularly effective for acute treatment scenarios .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

376.0989983 g/mol

Monoisotopic Mass

376.0989983 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5G2K7O5D8S

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Other CAS

27060-91-9

Wikipedia

Flutazolam

Dates

Modify: 2023-08-15

[Studies on the clinical significance concerning the changes in serum pepsinogen-I and gastrin levels in aged patients with chronic gastritis]

Y Hamada, K Kamiya, M Koyama, M Asaka, T Matsushima, T Myazaki, T Kamiya
PMID: 2898425   DOI:

Abstract

Of 86 cases of aged patients with chronic gastritis treated with Trimebutine or Flutazolam, we evaluated the changes of serum pepsinogen-I and gastrin levels in their clinical courses from the points of the correlation with severity of chronic gastritis, aging phenomenon and the changes of symptom and endoscopic findings. In order to elucidate the multidimensional interrelation among these items, we used Hayashi's quantification theory II as a conventional analysis method. In aged patients, generally, although the serum gastrin levels were rather high compared with younger generation, the serum pepsinogen-I levels were consistently low throughout their clinical courses. There were some correlation between the levels of serum gastrin and the severity of chronic gastritis. When the drugs were effective on improving the condition of the disease, the level of gastrin revealed gradual decrease. These changes of gastrin were more typical in patients treated with Trimebutine.


[The behavior of 1,4-benzodiazepine drugs in acidic media. IX. Effect of hydrolyzate of flutazolam on the central nervous system]

T Yashiro, T Kuwayama, H Kawazura, T Suzuki
PMID: 2894449   DOI: 10.1248/yakushi1947.107.10_830

Abstract




The behavior of 1,4-benzodiazepine drugs in acidic media. V. Kinetics of hydrolysis of flutazolam and haloxazolam in aqueous solution

T Kuwayama, Y Kurono, T Muramatsu, T Yashiro, K Ikeda
PMID: 2870816   DOI: 10.1248/cpb.34.320

Abstract




Simultaneous determination of twelve benzodiazepines in human serum using a new reversed-phase chromatographic column on a 2-microns porous microspherical silica gel

E Tanaka, M Terada, S Misawa, C Wakasugi
PMID: 8832439   DOI: 10.1016/0378-4347(96)00121-1

Abstract

A high-performance liquid chromatographic method has been developed for the simultaneous analysis of twelve frequently used benzodiazepines (BZPs) (bromazepam, clonazepam, chlordiazepoxide, estazolam, etizolam, flutazoram, haloxazolam, lorazepam, nitrazepam, oxazolam, triazolam and diazepam, internal standard) by using commercially available 2 or 5 microns particle size reversed-phase columns and a microflow cell-equipped ultraviolet detector. The separation was achieved using a C18 reversed-phase column (condition 1: 100 x 4.6 mm I.D., particle size 2 microns, TSK gel Super-ODS: conditon 2: 100 x 4.6 mm I.D., particle size 5 microns, Hypersil ODS-C18). The mobile phase was composed of methanol-5 mM NaH2PO4 (pH 6) (45:55, v/v), and the flow-rate was 0.65 ml/min (condition 1 and 2). The absorbance of the eluent was monitored at 254 nm. Retention times under condition 1 were shorter than those of condition 2. When the twelve benzodiazepines were determined, sensitivity and limits of quantification were about four to ten times better under condition 1 than under condition 2. The rate of recovery and linearity in condition 1 were approximately the same as those in condition 2. These results show that a new ODS filler with a particle size of 2 microns was more sensitive, provided better separation and was more rapid than that with conventional ODS filler.


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